Steric Occupancy in the Factor Xa S4 Aryl-Binding Pocket: Critical for Potent Anticoagulant Activity
The 4-tert-butylphenyl moiety serves as a critical structural component for occupying the S4 aryl-binding site of factor Xa (fXa). In a series of 1,2-dibenzamidobenzene fXa inhibitors, the 4-tert-butylphenyl group (derived from 4-tert-butylbenzoyl chloride, a direct precursor to 4-tert-butyl-benzamidine) resides in the S4-site, while a 4-methoxyphenyl group occupies the S1-site [1]. This specific orientation enabled the identification of selective, sub-micromolar fXa inhibitors (e.g., compound 1). In contrast, the unsubstituted phenyl group or smaller alkyl groups (e.g., methyl) would likely result in significantly reduced binding affinity due to incomplete hydrophobic pocket occupancy [2]. The quantified difference in potency between the 4-tert-butylphenyl-containing inhibitor and analogs lacking this bulky group has been demonstrated to be substantial, with reported Ki values in the low nanomolar range for optimized fXa inhibitors utilizing this pharmacophore element [3].
| Evidence Dimension | Steric occupancy and binding affinity in fXa S4 pocket |
|---|---|
| Target Compound Data | 4-tert-butylphenyl group binds to fXa S4-site [1] |
| Comparator Or Baseline | Unsubstituted phenyl or smaller alkyl (e.g., methyl) groups: reduced S4 occupancy [2] |
| Quantified Difference | Significant potency gain for tert-butylphenyl vs. smaller groups; optimized fXa inhibitors with this motif achieve Ki in low nM range [3] |
| Conditions | In vitro human factor Xa enzymatic assay |
Why This Matters
For research programs developing novel anticoagulants or studying serine protease inhibition, 4-tert-butyl-benzamidine provides a crucial building block for accessing the S4 aryl-binding pocket, a feature that cannot be replicated with simpler benzamidine derivatives lacking the tert-butyl group.
- [1] Masters, J. J.; Franciskovich, J. B.; Tinsley, J. M.; et al. Non-Amidine-Containing 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa with Potent Anticoagulant and Antithrombotic Activity. J. Med. Chem. 2000, 43 (11), 2087-2092. View Source
- [2] Wiley, M. R.; Weir, L. C.; Briggs, S.; et al. Structure-based design of potent, amidine-derived inhibitors of factor Xa: Evaluation of selectivity, anticoagulant activity, and antithrombotic activity. J. Med. Chem. 2000, 43 (5), 883-899. View Source
- [3] Pinto, D. J. P.; Orwat, M. J.; Wang, S.; et al. Discovery of 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide Hydrochloride (Razaxaban), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. J. Med. Chem. 2005, 48 (22), 6779-6782. View Source
